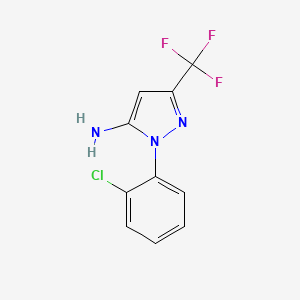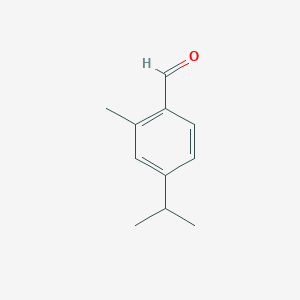
5-BroMo-3'-deoxy-3'-fluorouridine
Overview
Description
5-Bromo-3’-deoxy-3’-fluorouridine: is a purine nucleoside analogue with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily in scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-deoxy-3’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The process typically includes halogenation and fluorination reactions under controlled conditions to introduce the bromine and fluorine atoms into the nucleoside structure .
Industrial Production Methods: Industrial production of 5-Bromo-3’-deoxy-3’-fluorouridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize tubular diazotization reaction technology to prepare diazonium salts, reducing side reactions and improving stability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Halogenation Reagents: Bromine and fluorine sources are used for halogenation.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues with different functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-3’-deoxy-3’-fluorouridine is used as a building block in the synthesis of other nucleoside analogues. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogues on cellular processes .
Medicine: The compound’s antitumor activity makes it a valuable candidate for cancer research. It is used to develop new chemotherapeutic agents targeting lymphoid malignancies .
Industry: In the pharmaceutical industry, 5-Bromo-3’-deoxy-3’-fluorouridine is used in the development of new drugs and therapeutic agents. Its unique properties make it a versatile compound for various applications .
Mechanism of Action
5-Bromo-3’-deoxy-3’-fluorouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific enzymes involved in DNA replication, such as thymidylate synthase, leading to the incorporation of faulty nucleotides into DNA and RNA . This results in DNA strand breaks and cell death, effectively reducing tumor growth .
Comparison with Similar Compounds
5-Fluorouridine: Another nucleoside analogue with similar antitumor activity.
5-Bromo-2’-deoxyuridine: A brominated nucleoside analogue used in cancer research.
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analogue with antiviral properties.
Uniqueness: 5-Bromo-3’-deoxy-3’-fluorouridine is unique due to its combined bromine and fluorine substitutions, which enhance its antitumor activity and specificity. This dual substitution allows for more effective targeting of cancer cells compared to other nucleoside analogues .
Properties
IUPAC Name |
5-bromo-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQANOOKDZLVDM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)

![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)


![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)



